molecular formula C9H14N2O B2984830 4-(Pyridin-3-yloxy)butan-1-amine CAS No. 98607-88-6

4-(Pyridin-3-yloxy)butan-1-amine

Cat. No. B2984830
CAS RN: 98607-88-6
M. Wt: 166.224
InChI Key: OLIHZSQCXSREQD-UHFFFAOYSA-N
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Description

“4-(Pyridin-3-yloxy)butan-1-amine” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of amines like “4-(Pyridin-3-yloxy)butan-1-amine” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation is an efficient method for the synthesis of 3° and 4° amines .


Chemical Reactions Analysis

Amines can act as both bases and nucleophiles due to the unshared electron pair . They can undergo reactions such as alkylation and acylation . When a 3° amine is alkylated, a quaternary ammonium salt is produced .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-3-yloxy)butan-1-amine” such as melting point, boiling point, and density are not explicitly mentioned in the search results . Further experimental studies might be required to determine these properties.

Scientific Research Applications

  • Fabricating Multicolored Electrochromic Devices : A polymer precursor related to 4-(Pyridin-3-yloxy)butan-1-amine, known as TPBA, was synthesized and used to create multicolored electrochromic devices. These devices, constructed with copolymers of TPBA and EDOT, exhibited a range of colors (blue, purple, green, gray) and properties like good transparency, redox stability, and quick switching times (Yagmur, Ak, & Bayrakçeken, 2013).

  • Metal Ion Transport through Bulk Liquid Membrane : Cationic ligand surfactants derived from 4-(Pyridin-3-yloxy)butan-1-amine demonstrated selective metal ion extraction capabilities. This research highlights the utility of such compounds in enhancing the efficiency and selectivity of metal ion transport, crucial for applications in metal recovery and environmental remediation (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005).

  • Catalysts for Aryl-Cl Activation and Hydrosilane Polymerization : Group 10 metal aminopyridinato complexes, synthesized from compounds like 4-(Pyridin-3-yloxy)butan-1-amine, were found effective as catalysts in Suzuki cross-coupling reactions and hydrosilane polymerization. These catalysts, especially in their "phosphine-free" form, represent significant advancements in the field of polymer synthesis (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

  • Synthesis of Polypyridine-Esters : Pyridine derivatives, including those related to 4-(Pyridin-3-yloxy)butan-1-amine, were used to synthesize polypyridine-esters. This process, catalyzed by palladium, is significant for the production of esters, which are valuable in various chemical industries (El-Ghayoury & Ziessel, 1998).

  • Synthesis of Schiff Base Complexes : 4-(Pyridin-3-yloxy)butan-1-amine derivatives were used to synthesize Schiff base complexes with potential applications in antimicrobial activity and DNA cleavage. These complexes, with their unique structural properties, could have significant implications in biomedical research and therapy (Keypour, Shayesteh, Rezaeivala, Dhers, Öztürk Küp, Güllü, & Ng, 2017).

Safety And Hazards

The safety and hazards associated with “4-(Pyridin-3-yloxy)butan-1-amine” are not explicitly mentioned in the search results . It’s important to handle all chemical substances with appropriate safety measures.

properties

IUPAC Name

4-pyridin-3-yloxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHZSQCXSREQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yloxy)butan-1-amine

Synthesis routes and methods I

Procedure details

To 2.9 g (0.073 mol) of lithium aluminum hydride stirred at 25° in 100 ml of anhydrous ether at 25° was added dropwise 4.7 g (0.029 mol) of 4-(3-pyridinyloxy)butyronitrile in 30 ml of ether and 20 ml anhydrous THF over 15 minutes. The reaction mixture was then stirred at reflux for 3.5 hours, cooled in an ice bath during the addition of 3 ml of H2O, followed by 3 ml of 15% NaOH solution and finally 9 ml of H2O. The granular solid was filtered, washed with CHCl3 and the filtrate was concentrated in vacuo. The residue was dissolved in CHCl3, washed with H2O, dried (MgSO4) and concentrated in vacuo to an oil. Distillation gave 2.6 g., b.p. 103°-107°/0.5 mm (53% yield) of the desired amine which was analyzed as the dihydrochloride obtained from 2-propanol-ether, m.p. 127°-131° .
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
Name
Yield
53%

Synthesis routes and methods II

Procedure details

The 4-chloro-1-(3-pyridyloxy)butane (2.00 g, 10.8 mmol) was dissolved in methanol (25 mL) and added to concentrated ammonium hydroxide solution (29.7%, 14.8 M, 50 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 6 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (10 mL) was added to the residue, and the solution (pH 6) was extracted with ether (3×25 mL) to remove impurities. The aqueous layer was basified to pH 10 with 10% NaOH solution, and the mixture was extracted with chloroform (4×25 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 1.25 g (74.2%) of an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
74.2%

Citations

For This Compound
1
Citations
WJ Shan, L Huang, Q Zhou, FC Meng, XS Li - European Journal of …, 2011 - Elsevier
A series of 9-N-substituted berberine derivatives were synthesized and biologically evaluated as antioxidant and inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase and …
Number of citations: 105 www.sciencedirect.com

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